molecular formula C24H29N5O5S B2480051 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925405-80-7

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2480051
CAS No.: 925405-80-7
M. Wt: 499.59
InChI Key: BTKZRIZNAKLXSG-UHFFFAOYSA-N
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Description

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a variety of functional groups, including furan, oxadiazole, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the furan moiety, and the coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one)
  • **5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • **5-Furan-2-yl[1,3,4]oxadiazole-2-thiol

Uniqueness

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S/c1-2-11-27(18-22-25-26-24(34-22)21-9-6-16-33-21)19-23(30)28-12-14-29(15-13-28)35(31,32)17-10-20-7-4-3-5-8-20/h3-10,16-17H,2,11-15,18-19H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZRIZNAKLXSG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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